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Compound of Interest

Compound Name: beta-Lactose

Cat. No.: B1674315 Get Quote

Introduction
Lactose is a widely utilized excipient in the pharmaceutical industry, valued as a filler and

binder in tablet and capsule formulations, and as a carrier in dry powder inhalers. It exists in

two primary anomeric forms: α-lactose and β-lactose. The most common form is α-lactose

monohydrate, while β-lactose is anhydrous. The purity of β-lactose, specifically its

contamination with the α-anomer, is a critical quality attribute as it can influence the physical

and chemical stability, manufacturability, and performance of the final drug product. Differential

Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be employed to

determine the purity of β-lactose by quantifying the amount of α-lactose monohydrate present.

This method relies on the distinct thermal signatures of the two anomers. α-lactose

monohydrate exhibits a characteristic dehydration endotherm at approximately 142-149°C,

which is absent in the thermogram of pure anhydrous β-lactose.[1] The enthalpy of this

dehydration event is directly proportional to the amount of α-lactose monohydrate in the

sample, allowing for its quantification.

Principle of the DSC Method
The DSC method for β-lactose purity is based on the measurement of the heat flow associated

with the dehydration of the α-lactose monohydrate impurity. When a sample of β-lactose

containing α-lactose monohydrate is heated in a DSC, the α-anomer loses its water of

crystallization, resulting in an endothermic peak on the DSC thermogram. The area of this
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peak, which represents the enthalpy of dehydration, is then used to calculate the percentage of

α-lactose monohydrate in the β-lactose sample. Pure β-lactose will not show this dehydration

peak and will only exhibit a melting and decomposition endotherm at a higher temperature,

typically around 236°C.

Data Presentation
The thermal properties of α-lactose monohydrate and β-lactose are summarized in the table

below. These values are essential for the identification and quantification of the respective

anomers in a sample.

Parameter α-Lactose Monohydrate β-Lactose Anhydrous

Dehydration Onset

Temperature
~142 °C N/A

Dehydration Peak Temperature ~144.5 °C N/A

Enthalpy of Dehydration

(ΔH_dehydration)
~150 J/g N/A

Melting/Decomposition

Temperature
~220 °C ~236 °C

The purity of β-lactose is determined by quantifying the amount of α-lactose monohydrate

impurity. The calculation is performed using the following formula:

% α-Lactose Monohydrate = (ΔH_sample / ΔH_pure_alpha) x 100

Where:

ΔH_sample is the measured enthalpy of dehydration of the β-lactose sample in J/g.

ΔH_pure_alpha is the theoretical enthalpy of dehydration of pure α-lactose monohydrate

(~150 J/g).

An example of purity analysis results is presented in the following table:
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Sample ID
Sample Weight

(mg)

Dehydration

Enthalpy (J/g)

Calculated α-

Lactose

Monohydrate

Content (%)

β-Lactose

Purity (%)

Beta-Lac-001 3.52 18.9 12.6 87.4

Beta-Lac-002 3.48 4.5 3.0 97.0

Beta-Lac-003 3.55 0.75 0.5 99.5

Detailed Experimental Protocol
Instrumentation and Materials

Instrument: Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

Sample Pans: Standard crimped aluminum pans and lids.

Reference: An empty, hermetically sealed aluminum pan.

Materials:

β-lactose sample to be analyzed.

α-lactose monohydrate reference standard (for instrument qualification and method

validation).

High-purity nitrogen gas for purging.

Instrument Calibration
Calibrate the DSC for temperature and enthalpy using a certified indium standard according to

the manufacturer's instructions.

Sample Preparation
Accurately weigh 2-4 mg of the β-lactose sample into a tared aluminum DSC pan.

Record the exact weight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crimp the lid onto the pan to enclose the sample. Ensure a good seal.

Prepare an empty reference pan by crimping a lid onto an empty pan.

DSC Experimental Parameters
The following experimental parameters are recommended for the analysis:

Parameter Value

Temperature Program
1. Equilibrate at 25°C2. Ramp at 10°C/min to

250°C

Heating Rate 10 °C/min

Purge Gas Nitrogen

Purge Gas Flow Rate 50 mL/min

Sample Pans Crimped aluminum pans

Data Acquisition and Analysis
Place the prepared sample pan and the reference pan into the DSC cell.

Start the DSC run using the specified experimental parameters.

Once the run is complete, analyze the resulting thermogram using the instrument's software.

Integrate the area of the endothermic peak observed between approximately 140°C and

150°C. This area corresponds to the enthalpy of dehydration of α-lactose monohydrate.

Calculate the percentage of α-lactose monohydrate using the formula provided in the Data

Presentation section.

The purity of β-lactose is then calculated as 100% minus the percentage of α-lactose

monohydrate.
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Experimental Workflow

1. Sample Preparation

2. DSC Analysis

3. Data Analysis & Purity Calculation

Weigh 2-4 mg of
β-Lactose Sample

Place in Aluminum Pan
and Crimp

Load Sample and
Reference Pans into DSC

Run DSC Program
(25°C to 250°C at 10°C/min)

Obtain DSC Thermogram

Integrate Dehydration Peak
(~140-150°C) to get ΔH_sample

Calculate % α-Lactose Monohydrate:
(%α = (ΔH_sample / ΔH_pure_alpha) * 100)

Calculate % β-Lactose Purity:
(%β = 100 - %α)
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Caption: Workflow for β-Lactose Purity Determination by DSC.
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Caption: Relationship Between Lactose Anomers and DSC Thermal Events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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